The compound 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a complex structure that integrates a thieno-pyrimidine core with various substituents. This compound features a thioether linkage and an acetamide functional group, contributing to its potential biological activity. Its molecular formula is and it has been studied for its pharmacological properties.
These reactions often require specific conditions such as temperature control and the use of solvents like dimethylformamide or dimethyl sulfoxide to facilitate solubility and reaction rates .
Research indicates that compounds similar to 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide exhibit significant biological activities, including:
The synthesis methods for this compound typically involve multi-step organic synthesis techniques:
For example, one method involves heating a mixture of starting materials in dimethylformamide under controlled conditions followed by purification steps such as crystallization to obtain the final product .
The applications of this compound are diverse and include:
Interaction studies are crucial for understanding how this compound interacts with biological targets:
Such studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to quantify interactions with target proteins .
Several compounds share structural similarities with 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-thieno[2,3-d]pyrimidin-4-one | Structure | Contains benzimidazole moiety; higher antimicrobial activity |
| 5-Methylthieno[3,4-d]pyrimidine derivatives | Structure | Exhibits varied biological activities; simpler structure |
| 3-Ethylthieno[2,3-d]pyrimidine derivatives | Structure | Focus on ethyl substitution; potential for different pharmacological profiles |
These compounds are unique due to variations in substituents and functional groups that influence their biological activities and therapeutic applications. The presence of specific moieties can enhance or diminish their efficacy against particular targets.
The systematic IUPAC name for this compound is N-(4-propan-2-ylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. Alternative designations include 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide and the CAS registry number 618427-84-2.
| Synonym | Source Identifier |
|---|---|
| STL338939 | |
| AKOS002188509 | |
| 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide |
The molecular formula C21H25N3O2S2 corresponds to a molecular weight of 439.62 g/mol. The European Community (EC) number 638-164-6 further identifies this substance in regulatory contexts.